2,4-Difluorobenzonitrile

Catalog No.
S703982
CAS No.
3939-09-1
M.F
C7H3F2N
M. Wt
139.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorobenzonitrile

CAS Number

3939-09-1

Product Name

2,4-Difluorobenzonitrile

IUPAC Name

2,4-difluorobenzonitrile

Molecular Formula

C7H3F2N

Molecular Weight

139.1 g/mol

InChI

InChI=1S/C7H3F2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H

InChI Key

LJFDXXUKKMEQKE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C#N

Canonical SMILES

C1=CC(=C(C=C1F)F)C#N

Synthesis of other chemicals

One of the primary applications of 2,4-DFBN in scientific research is as a building block for the synthesis of other chemicals. Its two fluorine atoms and nitrile group (C≡N) make it a versatile starting material for various organic reactions. For example, researchers have used 2,4-DFBN to synthesize:

  • 2-methylsulfonyl-4-fluorobenzylamine: This compound is a potential candidate for drug development [].
  • Fluoro-3-amino-1,2-benzisoxazoles: These heterocyclic compounds have potential applications in medicinal chemistry [].

2,4-Difluorobenzonitrile is an aromatic compound with the molecular formula C7H3F2NC_7H_3F_2N and a molecular weight of approximately 139.11 g/mol. It is characterized by the presence of two fluorine atoms located at the 2 and 4 positions of the benzene ring, along with a nitrile group (-C≡N) attached to the benzene. This compound typically appears as a white to off-white solid and has a melting point range between 45°C to 50°C .

, including:

  • Nucleophilic substitution: The nitrile group can participate in nucleophilic attacks, leading to the formation of amines or other derivatives.
  • Polycondensation: It has been reported to react with Bisphenol A in polycondensation reactions, which are useful in synthesizing polymers .
  • Reduction reactions: The nitrile group can be reduced to primary amines under specific conditions.

There are several methods for synthesizing 2,4-difluorobenzonitrile:

  • From 2,4-Difluorobromobenzene: A common synthetic route involves reacting 2,4-difluorobromobenzene with ferrocyanide in the presence of a palladium catalyst and N,N-dimethylacetamide as a solvent. This reaction typically occurs under nitrogen atmosphere at elevated temperatures (100-150°C) for several hours .
  • Direct Fluorination: Another method involves direct fluorination of benzonitrile using fluorinating agents under controlled conditions.
  • Rearrangement Reactions: Certain rearrangement reactions involving precursors like difluorotoluene can also yield 2,4-difluorobenzonitrile.

2,4-Difluorobenzonitrile finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its unique structural properties.
  • Material Science: Utilized in the production of polymers and resins through polycondensation reactions.
  • Agricultural Chemicals: Potentially used in the formulation of agrochemicals owing to its chemical reactivity.

Several compounds share structural similarities with 2,4-difluorobenzonitrile. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2,6-DifluorobenzonitrileC7H3F2NFluorine atoms at different positions
3,4-DifluorobenzonitrileC7H3F2NDifferent arrangement of fluorine atoms
2,4-DichlorobenzonitrileC7H4Cl2NChlorine instead of fluorine
4-FluorobenzonitrileC7H4FNSingle fluorine atom
2,4-Difluorobenzoic acidC7H5F2O2Carboxylic acid functional group present

Uniqueness

The unique positioning of the fluorine atoms at the 2 and 4 positions on the benzene ring distinguishes 2,4-difluorobenzonitrile from other similar compounds. This specific arrangement influences its chemical reactivity and potential applications in organic synthesis and material sciences.

Nucleophilic Aromatic Substitution Reactions

2,4-Difluorobenzonitrile undergoes nucleophilic aromatic substitution with exceptional regioselectivity, primarily at the 4-position (para to the nitrile group). This reactivity pattern is explained by the combined electron-withdrawing effects of the nitrile group and the reduced steric hindrance at the 4-position compared to the 2-position.

Common nucleophiles that effectively react with 2,4-difluorobenzonitrile include:

  • Amines (primary and secondary)
  • Thiols
  • Alkoxides
  • Imides

These reactions typically proceed in polar aprotic solvents, with DMSO and DMF being particularly effective due to their ability to stabilize charged intermediates. The general reaction conditions involve temperatures ranging from 80-150°C, with reaction times varying from 1-24 hours depending on the nucleophile's reactivity.

A specific example of nucleophilic substitution is found in the preparation of 4-amino-2-fluorobenzamide, where the 4-position fluorine is selectively replaced by an imide followed by deprotection hydrolysis:

Step 1: 2,4-difluorobenzonitrile + imide nucleophile → 4-imide-2-fluorobenzonitrileStep 2: 4-imide-2-fluorobenzonitrile + deprotection hydrolysis reagent → 4-amino-2-fluorobenzonitrile

Optimal results are achieved when the molar ratio of substitution reagent to 2,4-difluorobenzonitrile is 1.0-1.5:1, with the most efficient ratio being 1.0-1.2:1.

Catalytic Substitution Strategies

Several catalytic methods have been developed for the synthesis of 2,4-difluorobenzonitrile, focusing primarily on introducing the nitrile group to fluorinated precursors. These approaches generally offer higher yields and milder conditions compared to traditional methods.

Palladium-Catalyzed Cyanation

One effective method involves the palladium-catalyzed cyanation of 2,4-difluorobromobenzene. This approach uses N,N-dimethylacetamide as a solvent, a palladium complex as the catalyst, and an alkaline carbonate as a base. The reaction occurs between 2,4-difluorobromobenzene and an alkaline ferrocyanide under nitrogen protection.

Table 1: Reaction Conditions for Palladium-Catalyzed Synthesis

ParameterRangeOptimal Value
Temperature100-150°C120°C
Reaction Time1-6 hours3 hours
Molar Ratio (Bromobenzene:Ferrocyanide)1:0.15-0.31:0.22
Pd Catalyst Loading0.1-5% molar equivalent0.4-0.5%
Alkaline Carbonate0.5-2 molar equivalent1.0 equivalent

In a specific embodiment, using 300 mmoles of 2,4-difluorobromobenzene with 66 mmoles of potassium ferrocyanide trihydrate (0.22 equivalent), 1.5 mmoles of palladium catalyst (0.5 mol%), and 300 mmoles of sodium carbonate (1.0 equivalent) at 120°C for 3 hours yielded 90% of 2,4-difluorobenzonitrile with 99% purity.

Copper-Mediated Cyanation

Another approach employs a copper-based catalyst system for the conversion of 2,4-difluorobromobenzene to 2,4-difluorobenzonitrile:

2,4-difluorobromobenzene + NaCN → 2,4-difluorobenzonitrile

This reaction utilizes alkylbenzene as the solvent and a catalyst system comprising cuprous iodide, potassium iodide, and N,N'-dimethylethylenediamine. The reaction proceeds under nitrogen protection at 100-150°C for 20-48 hours.

Table 2: Copper-Catalyzed Cyanation Parameters

ComponentMolar Ratio Range
2,4-Difluorobromobenzene1
Sodium Cyanide1.0-2.0
Cuprous Iodide0.05-0.3 (5-30%)
Potassium Iodide0.075-0.9 (relative to CuI)
N,N'-Dimethylethylenediamine1.0-1.5

This method offers several advantages over traditional approaches, including:

  • Milder reaction conditions
  • Simplified workflow and processing steps
  • Use of economical reagents
  • Ease of industrial-scale implementation

Alternative Synthetic Routes

Phase Transfer Catalysis

Phase transfer catalysis (PTC) provides an efficient method for synthesizing 2,4-difluorobenzonitrile, particularly when converting chlorinated precursors to their fluorinated analogs. This approach addresses challenges associated with the low solubility of inorganic fluoride salts in organic solvents.

The general reaction for fluorination via PTC involves:

2,4-dichlorobenzonitrile + KF/CsF + PTC → 2,4-difluorobenzonitrile + KCl/CsCl

Effective phase transfer catalysts for this transformation include:

  • Quaternary ammonium compounds containing alkoxypolyoxyalkyl radicals
  • Crown ethers (18-crown-6, dicyclohexano-18-crown-6)
  • Quaternary phosphonium salts
  • Tris(3,6-dioxa-heptyl)-amine

The temperature requirements for fluorination reactions depend on the fluoride source:

  • With cesium fluoride (CsF): 160-250°C
  • With potassium fluoride (KF): 220-275°C

Aprotic dipolar solvents such as N-methyl-2-pyrrolidinone (NMP), dimethyl sulfoxide (DMSO), and sulfolane are typically employed to facilitate these transformations. Additionally, alkaline carbonates often serve as acid scavengers to neutralize the HCl or HF generated during the reaction.

Compared to traditional methods, PTC approaches offer advantages including lower reaction temperatures, improved product yields, and shorter reaction times. The enhanced reactivity comes from more efficient interaction between the fluoride anion and the aromatic substrate in the organic phase.

Aerobic Oxidation of Benzyl Alcohols

A more environmentally friendly approach to synthesizing 2,4-difluorobenzonitrile involves the aerobic oxidation of 2,4-difluorobenzyl alcohol. This method utilizes oxygen as the terminal oxidant, reducing waste and avoiding toxic reagents.

One effective protocol employs TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as a catalyst with ammonium acetate serving as the nitrogen source:

2,4-difluorobenzyl alcohol + NH4OAc + O2 → 2,4-difluorobenzonitrile + H2O

Table 3: TEMPO-Catalyzed Aerobic Oxidation Conditions

ParameterValue
CatalystTEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy)
Co-reagentsAmmonium acetate, nitric acid
SolventAcetic acid
Temperature50°C
Pressure760 Torr (atmospheric)
Reaction Time12 hours
Vessel TypeSealed tube
Yield72%

The reaction mechanism likely involves initial oxidation to an aldehyde followed by conversion to an imine intermediate, which undergoes further oxidation to the nitrile.

Alternative catalyst systems include polymer-supported bis-hydroxamic acid copper complexes (PS-BHA-Cu) with ammonium formate as the nitrogen source. These reactions typically proceed at 115°C for 16 hours in the presence of a suitable base such as K3PO4.

Fluorination of Dichlorobenzonitriles

The direct fluorination of 2,4-dichlorobenzonitrile represents another viable route to 2,4-difluorobenzonitrile. This approach typically employs alkali metal fluorides (KF or CsF) as the fluorine source.

While specific details for 2,4-difluorobenzonitrile synthesis are limited in the available literature, analogous methods developed for 3,4-difluorobenzonitrile provide valuable insights. The basic reaction involves:

2,4-dichlorobenzonitrile + 2KF → 2,4-difluorobenzonitrile + 2KCl

For optimal results in fluorination reactions, several factors must be considered:

  • Selection of an appropriate dipolar aprotic solvent (DMF, DMSO, NMP)
  • Use of anhydrous conditions
  • Suitable temperature range (typically 140-300°C)
  • Potential addition of phase transfer catalysts to enhance reactivity

A specific method described for related compounds uses N,N-dimethylacetamide as the solvent with bis(N,N-dimethylformamide)dimethylacetal as a catalyst. This approach has been demonstrated for the conversion of 3,4-dichlorobenzonitrile to 3,4-difluorobenzonitrile and could likely be adapted for the synthesis of 2,4-difluorobenzonitrile.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3939-09-1

Wikipedia

2,4-Difluorobenzonitrile

Dates

Modify: 2023-08-15

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